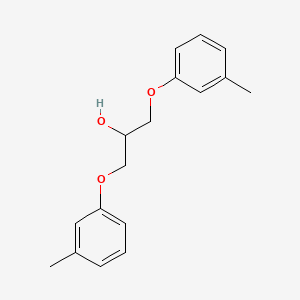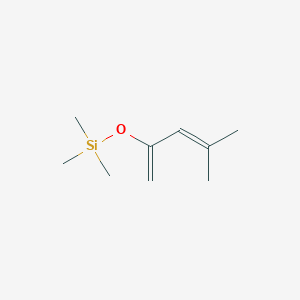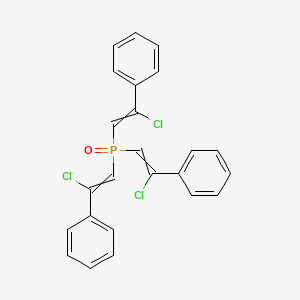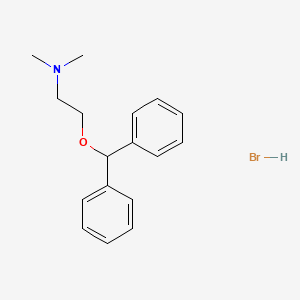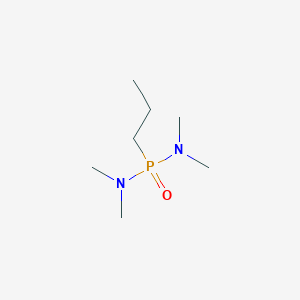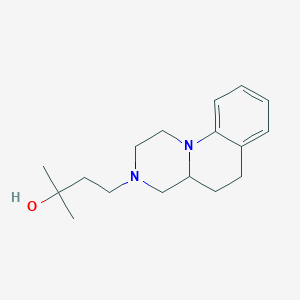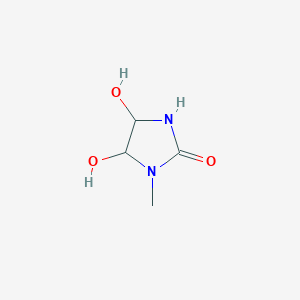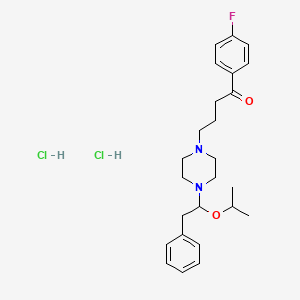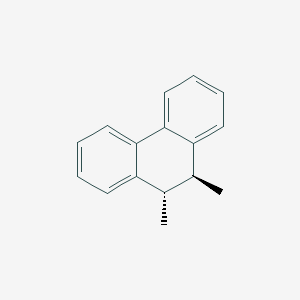
Silyl potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silyl potassium is a compound that belongs to the class of silyl anions, which are anionic silicon species with a lone pair of electrons at the silicon center. The negative charge is compensated by a counter cation, in this case, potassium. This compound is known for its high reactivity and is used as a building block in various chemical syntheses, particularly in the formation of organosilicon compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silyl potassium can be synthesized through several methods. One common method involves the reaction of a silyl halide with potassium metal. For example, trimethylsilyl chloride can react with potassium to form trimethylthis compound:
Me3SiCl+K→Me3SiK+KCl
Another method involves the reaction of a silyl lithium compound with potassium chloride:
Me3SiLi+KCl→Me3SiK+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive this compound from reacting with moisture or oxygen .
Análisis De Reacciones Químicas
Types of Reactions: Silyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with alkyl halides to form silyl-substituted alkanes.
Reduction Reactions: It can act as a reducing agent in certain reactions.
Addition Reactions: this compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions.
Hydrosilanes: Used in reduction reactions.
Alkenes and Alkynes: Used in addition reactions.
Major Products Formed:
Silyl-substituted Alkanes: Formed from substitution reactions.
Reduced Compounds: Formed from reduction reactions.
Silyl-substituted Alkenes and Alkynes: Formed from addition reactions
Aplicaciones Científicas De Investigación
Silyl potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Used in the production of silicone-based materials, which have applications in electronics, sealants, and adhesives
Mecanismo De Acción
The mechanism by which silyl potassium exerts its effects involves the nucleophilic attack of the silyl anion on electrophilic centers. The lone pair of electrons on the silicon atom allows it to form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its reactivity in substitution and addition reactions .
Comparación Con Compuestos Similares
Silyl Lithium: Another silyl anion with lithium as the counter cation.
Silyl Sodium: Similar to silyl potassium but with sodium as the counter cation.
Silyl Magnesium Halides: Compounds where magnesium is bonded to a silyl group and a halide.
Uniqueness of this compound: this compound is unique due to its high reactivity and the stability of the potassium counter cation. This makes it particularly useful in reactions where other silyl anions might be less effective. Its ability to form stable complexes with a wide range of electrophiles also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
KSi |
|---|---|
Peso molecular |
67.183 g/mol |
Nombre IUPAC |
potassium;silicon(1-) |
InChI |
InChI=1S/K.Si/q+1;-1 |
Clave InChI |
ZLSFWYPUYJLKIE-UHFFFAOYSA-N |
SMILES canónico |
[Si-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


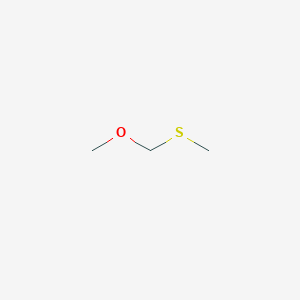

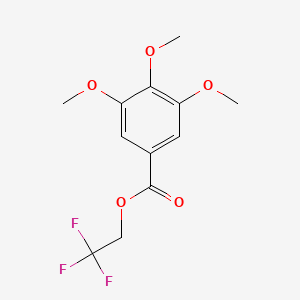
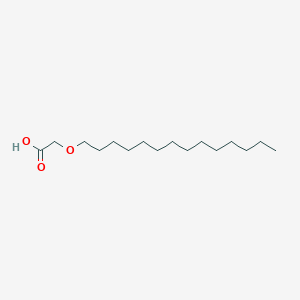
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
